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Compound of Interest

Compound Name: 2,4,8-Trichloroquinazoline

Cat. No.: B1321833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, publicly available, and detailed experimental spectral data (NMR, IR, Mass

Spec) for 2,4,8-trichloroquinazoline is limited. A Chinese patent (CN102584721A) confirms

the synthesis and includes a figure of the 1H NMR spectrum of 2,4,8-trichloroquinazoline;

however, the raw data is not provided. This guide presents the available information on 2,4,8-
trichloroquinazoline and utilizes spectral data from a closely related polysubstituted

quinazoline, 4,7-dichloro-6-nitroquinazoline, as a representative example to illustrate the

expected spectral characteristics and analytical methodologies.

Introduction to 2,4,8-Trichloroquinazoline
2,4,8-Trichloroquinazoline is a halogenated heterocyclic compound of interest in medicinal

chemistry and drug discovery due to the prevalence of the quinazoline scaffold in numerous

biologically active molecules. The chlorine substituents on the quinazoline core significantly

influence its electronic properties and reactivity, making it a versatile intermediate for the

synthesis of novel therapeutic agents. Understanding its structural features through spectral

analysis is crucial for its application in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. For 2,4,8-trichloroquinazoline, the key NMR active nuclei are ¹H and ¹³C.
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2.1. ¹H NMR Spectrum of 2,4,8-Trichloroquinazoline

A Chinese patent (CN102584721A) provides a figure of the ¹H NMR spectrum for 2,4,8-
trichloroquinazoline. Based on the structure, the aromatic region is expected to show signals

corresponding to the three protons on the benzene ring. The substitution pattern (protons at

C5, C6, and C7) would lead to a complex splitting pattern.

2.2. Representative NMR Data: 4,7-dichloro-6-nitroquinazoline

To provide a quantitative example, the ¹H and ¹³C NMR data for 4,7-dichloro-6-nitroquinazoline

are presented below. This compound's substitution pattern offers a comparable reference for a

multi-substituted quinazoline ring system.

Table 1: ¹H NMR Data for 4,7-dichloro-6-nitroquinazoline in CDCl₃

Chemical Shift (δ) ppm Multiplicity Assignment

9.18 s H-2

8.76 s H-5

8.30 s H-8

Table 2: ¹³C NMR Data for 4,7-dichloro-6-nitroquinazoline in CDCl₃
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Chemical Shift (δ) ppm Assignment

163.6 C-4

156.9 C-2

151.6 C-8a

147.5 C-6

132.8 C-7

132.2 C-8

123.5 C-5

122.1 C-4a

2.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of heterocyclic compounds is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Record the spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the low natural abundance of

¹³C.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).
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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations.

3.1. Expected IR Absorptions for 2,4,8-Trichloroquinazoline

For 2,4,8-trichloroquinazoline, the IR spectrum is expected to be characterized by the

following absorptions:

Aromatic C-H stretch: Above 3000 cm⁻¹

C=N and C=C stretching vibrations (quinazoline ring): 1650-1450 cm⁻¹

C-Cl stretching vibrations: 850-550 cm⁻¹

3.2. Representative IR Data: 4,7-dichloro-6-nitroquinazoline

Table 3: FT-IR Data for 4,7-dichloro-6-nitroquinazoline (KBr pellet)
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Wavenumber (cm⁻¹) Assignment

3089 Aromatic C-H stretch

1726, 1645, 1610 C=N stretch

1546 C=C stretch

1527, 1323 NO₂ stretch

3.3. Experimental Protocol for IR Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of

the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the

solid is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is

recorded first and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is

analyzed to identify characteristic absorption bands.
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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It provides information about the molecular weight and elemental

composition of a compound.

4.1. Expected Mass Spectrum for 2,4,8-Trichloroquinazoline

The molecular formula of 2,4,8-trichloroquinazoline is C₈H₃Cl₃N₂. The presence of three

chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) due

to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The expected nominal molecular weight is

232 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass

measurement, confirming the elemental composition.

4.2. Representative MS Data: 4,7-dichloro-6-nitroquinazoline

Table 4: ESI-MS Data for 4,7-dichloro-6-nitroquinazoline
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m/z (found) Ion

244.4 [M+H]⁺

4.3. Experimental Protocol for Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a

suitable solvent (e.g., methanol, acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques

for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI).

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g.,

quadrupole, time-of-flight).

Detection: The detector records the abundance of ions at each m/z value, generating the

mass spectrum.

Sample Dissolution Introduction into MS Ionization (e.g., ESI) Mass Analysis Detection Data Analysis
(Molecular Weight, Isotopic Pattern)
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Mass Spectrometry Experimental Workflow

Conclusion
While detailed spectral data for 2,4,8-trichloroquinazoline is not readily available in the public

domain, this guide provides a framework for its expected spectral characteristics based on its

structure and data from analogous compounds. The provided protocols and workflows offer a

standard approach for the spectral characterization of this and similar heterocyclic molecules,

which is essential for quality control, structural confirmation, and further development in

medicinal chemistry. Researchers are encouraged to consult specialized databases and the

primary literature for any newly published data.
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To cite this document: BenchChem. [A Technical Guide to the Spectral Data of 2,4,8-
Trichloroquinazoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321833#spectral-data-nmr-ir-mass-spec-of-2-4-8-
trichloroquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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